1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide
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Overview
Description
1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide is a complex organic compound featuring a pyrrolidine ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-fluorophenyl-substituted amine and a carbonyl compound.
Thiazole Ring Construction: The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination process involving a suitable aldehyde or ketone and an amine.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide
- **1-{[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23FN4O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23FN4O3S/c1-13-12-30-21(23-13)24-19(28)14-6-8-25(9-7-14)20(29)15-10-18(27)26(11-15)17-4-2-16(22)3-5-17/h2-5,12,14-15H,6-11H2,1H3,(H,23,24,28) |
InChI Key |
MPIVYJVXORFJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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